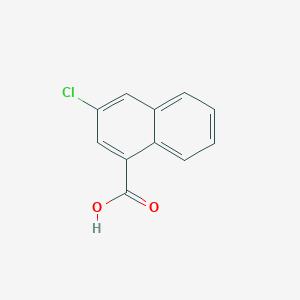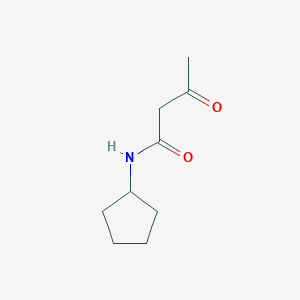
n-Cyclopentyl-3-oxobutanamide
Descripción general
Descripción
N-Cyclopentyl-3-oxobutanamide is a chemical compound with the molecular formula C9H15NO2 . Its CAS number is 58102-45-7 .
Molecular Structure Analysis
The molecular structure of n-Cyclopentyl-3-oxobutanamide consists of a cyclopentyl group attached to a 3-oxobutanamide group . The molecular weight of this compound is 169.22 .Physical And Chemical Properties Analysis
N-Cyclopentyl-3-oxobutanamide is a solid at room temperature . Its molecular weight is 169.22 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Specific Scientific Field
Organic & Supramolecular Chemistry
Summary of the Application
3-Oxobutanamides are used as building blocks for polyfunctionally substituted hetero-aromatics . They have been used in the synthesis of new pyridines, pyrimidines, and their fused derivatives .
Methods of Application or Experimental Procedures
The condensation of a 3-oxobutanamide derivative with DMF-DMA (dimethylformamid-dimethylacetal) and triethylorthoformate leads to the formation of various compounds depending on the reaction conditions . For example, it can yield thiazolopyrimidines, pyridine derivatives, and naphthyridines .
Results or Outcomes
The reactions of 3-oxobutanamide derivatives have led to the successful development of polysubstituted compounds . These compounds have a wide range of biological and pharmacological activities, including anti-bacterial, anti-fungal, antiviral, anti-inflammatory, and anti-tumor properties .
Organic Synthesis Using (Diacetoxyiodo)Benzene
Specific Scientific Field
Organic Chemistry
Summary of the Application
3-Oxobutanamides are used in the synthesis of 2,2-dihalo-N-phenylacetamides through an oxidative process with (diacetoxyiodo)benzene (DIB) and Lewis acids as the halogen source .
Methods of Application or Experimental Procedures
The reaction involves the use of 3-oxo-N-phenylbutanamide as the model substrate. The best result was obtained in dioxane in the presence of 1.3 equivalents of DIB and 1.5 equivalents of zinc(II) chloride at room temperature for one hour .
Results or Outcomes
The reactions proceeded smoothly and gave the corresponding N-phenyl dichloroacetamides exclusively and in good to excellent isolated yields . The number and the electronic properties of the substituents on the benzene ring had little effect on the reaction .
Synthesis of Polysubstituted Compounds
Summary of the Application
3-Oxobutanamides are used as building blocks for the synthesis of polysubstituted compounds . These compounds have a wide range of biological and pharmacological activities, including anti-bacterial, anti-fungal, antiviral, anti-inflammatory, and anti-tumor properties .
Methods of Application or Experimental Procedures
The condensation of a 3-oxobutanamide derivative with DMF-DMA (dimethylformamid-dimethylacetal) and triethylorthoformate leads to the formation of various compounds depending on the reaction conditions .
Results or Outcomes
The reactions of 3-oxobutanamide derivatives have led to the successful development of polysubstituted compounds .
Synthesis of 2,2-Dihalo-N-Phenylacetamides
Results or Outcomes
The reactions proceeded smoothly and gave the corresponding N-phenyl dichloroacetamides exclusively and in good to excellent isolated yields .
Safety And Hazards
Propiedades
IUPAC Name |
N-cyclopentyl-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)6-9(12)10-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSZNJZKRMQMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentylacetoacetamide | |
CAS RN |
58102-45-7 | |
| Record name | NSC74477 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-CYCLOPENTYLACETOACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

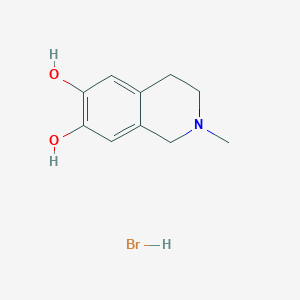
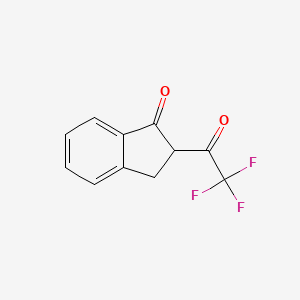
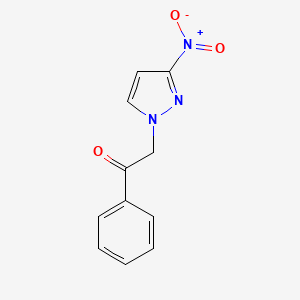
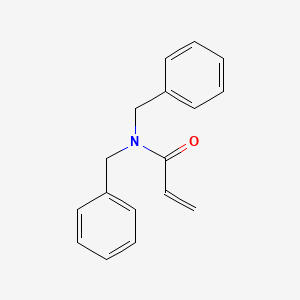
![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)
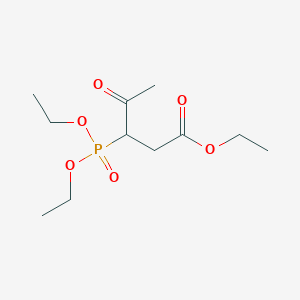
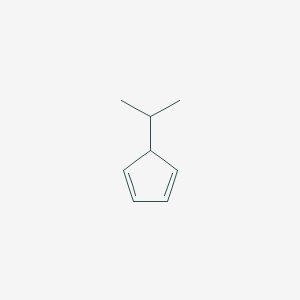
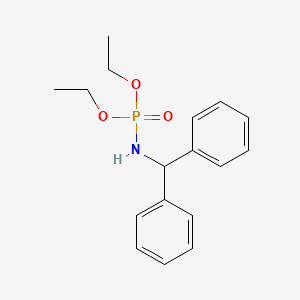
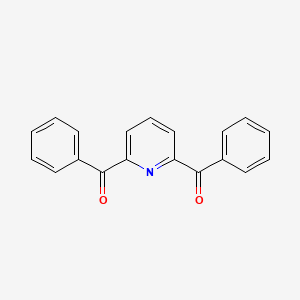
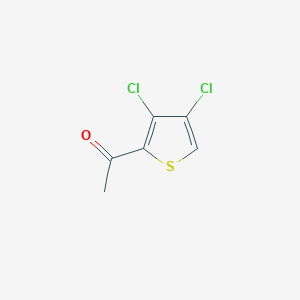
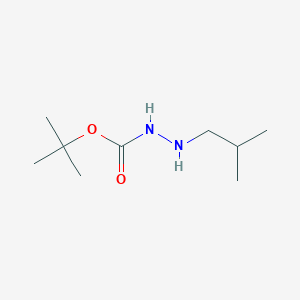
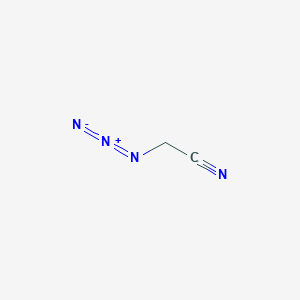
![N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3054025.png)
